molecular formula C23H23N3O B2765671 N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline CAS No. 433327-65-2

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline

Cat. No.: B2765671
CAS No.: 433327-65-2
M. Wt: 357.457
InChI Key: OROUOPPWMUAYOE-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring, which is fused with an aniline moiety and further substituted with a phenoxyethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step reactions One common method includes the condensation of o-phenylenediamine with a suitable aldehyde to form the benzimidazole coreThe final step involves the N,N-dimethylation of the aniline moiety using dimethyl sulfate or a similar methylating agent under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally benign is preferred to meet industrial and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones or N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)amine
  • N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)benzamide
  • N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)benzylamine

Uniqueness

N,N-dimethyl-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)aniline stands out due to its unique combination of a benzimidazole core with a phenoxyethyl group. This structural feature imparts distinct physicochemical properties, such as enhanced lipophilicity and the ability to form stable complexes with metal ions. These properties make it particularly useful in the development of new drugs and materials with specific desired characteristics .

Properties

IUPAC Name

N,N-dimethyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O/c1-25(2)19-14-12-18(13-15-19)23-24-21-10-6-7-11-22(21)26(23)16-17-27-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROUOPPWMUAYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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